molecular formula C6H14N2O2 B2690332 Ethyl 1-propylhydrazinecarboxylate CAS No. 111508-28-2

Ethyl 1-propylhydrazinecarboxylate

Cat. No. B2690332
M. Wt: 146.19
InChI Key: QXMNLEZGIPUNPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-propylhydrazinecarboxylate is a chemical compound with the molecular formula C6H14N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 1-propylhydrazinecarboxylate consists of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Unfortunately, specific details about its molecular structure, such as bond lengths and angles, are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Schiff and Mannich Bases Synthesis : Ethyl imidate hydrochlorides were prepared and treated with ethyl carbazate to synthesize ethoxycarbonylhydrazones, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were further reacted to form Schiff and N-Mannich bases, showcasing a method for synthesizing complex nitrogen-containing compounds (Bekircan & Bektaş, 2008).
  • 1,3-Thiazine-6-phenylimino-5-carboxylates Synthesis : A multicomponent reaction involving ethyl 3-aminocrotonate and substituted phenylisothiocyanates facilitated access to substituted 1,3-thiazine-6-phenylimino-5-carboxylates, highlighting the utility of ethyl-based compounds in synthesizing heterocyclic structures with potential pharmacological activities (Trinh & McCluskey, 2016).

Pharmaceutical and Biological Applications

  • Anticancer Agents : The chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate demonstrated significant differences in potency in biological tests, indicating the importance of ethyl-based compounds in the development of new anticancer agents (Temple & Rener, 1989).
  • Antimicrobial Activities : Novel heterocycles utilizing thiophene incorporated thioureido substituent were synthesized, with some compounds displaying potent activity against the colon HCT-116 human cancer cell line, further underscoring the potential of ethyl-based derivatives in antimicrobial and anticancer research (Abdel-Motaal, Alanzy, & Asem, 2020).

Advanced Materials and Chemical Synthesis

  • Hydrogen Bonding in Benzoxazine Dimers : Investigation of hydrogen-bonding properties of alkyl-substituted benzoxazine dimers, used as model compounds for polybenzoxazines, revealed the importance of ethyl groups in influencing the material properties like near-zero shrinkage upon curing, highlighting the role of ethyl-based compounds in material science (Schnell et al., 1998).

Safety And Hazards

The safety and hazards associated with Ethyl 1-propylhydrazinecarboxylate are not specified in the search results. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

ethyl N-amino-N-propylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-3-5-8(7)6(9)10-4-2/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMNLEZGIPUNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-propylhydrazinecarboxylate

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